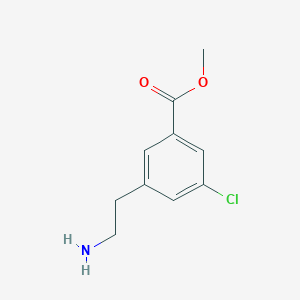

Methyl 3-(2-aminoethyl)-5-chlorobenzoate

Description

Methyl 3-(2-aminoethyl)-5-chlorobenzoate is a benzoate ester featuring a 5-chloro substituent and a 2-aminoethyl group at the meta position (C3) of the benzene ring.

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

methyl 3-(2-aminoethyl)-5-chlorobenzoate |

InChI |

InChI=1S/C10H12ClNO2/c1-14-10(13)8-4-7(2-3-12)5-9(11)6-8/h4-6H,2-3,12H2,1H3 |

InChI Key |

XNSCOAJAVUZRJB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CCN)Cl |

Origin of Product |

United States |

Preparation Methods

Nitration, Reduction, and Chlorination Sequence

A well-documented method involves starting from commercially available m-methylbenzoic acid (3-methylbenzoic acid), which undergoes:

- Nitration: Reaction with nitric acid (60-75% concentration) at low temperature (0 to -20 °C) to produce 2-nitro-3-methylbenzoic acid.

- Reduction: Catalytic hydrogenation of the nitro group to an amino group using 10% palladium on carbon catalyst in ethanol under hydrogen atmosphere at 50-60 °C.

- Chlorination: Introduction of chlorine at the 5-position using N-chlorosuccinimide (NCS) in polar solvents such as N,N-dimethylformamide (DMF), dimethylacetamide, sulfolane, or dimethyl sulfoxide (DMSO) at 90-110 °C with benzoyl peroxide as a radical initiator.

This three-step sequence yields 2-amino-3-methyl-5-chlorobenzoic acid with high purity (99.0-99.5%) and overall yield of approximately 63-68% based on the starting m-methylbenzoic acid. The melting point of the product is reported to be 238-243 °C, confirming its identity and purity.

Table 1: Summary of Key Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration | m-Toluic acid + 65% HNO3 (1:3-5 g:mL) | 0 to -20 | 1-2 hours | 77-79 | 98.8 | Low temp to control regioselectivity |

| Reduction | 10% Pd/C, ethanol, H2 atmosphere | 50-60 | 2 hours | 98.5-98.6 | 99.1-99.2 | Complete reduction of nitro group |

| Chlorination | NCS, benzoyl peroxide, DMF or DMSO solvent | 90-110 | 1-2 hours | - | 99.0-99.5 | Radical chlorination at 5-position |

This method is industrially feasible due to the use of inexpensive starting materials and relatively mild conditions, with good control over product quality.

Alternative Chlorination and Amination Routes

Other approaches include chlorination of 7-methylindole-2,3-diketone intermediates followed by hydrogen peroxide oxidation and amination steps. However, these methods often suffer from:

- High raw material costs,

- Longer reaction times,

- Environmental concerns due to chlorine gas usage,

- Lower yields.

Therefore, the nitration-reduction-chlorination sequence remains preferred for scalability and efficiency.

Esterification to Form Methyl 3-(2-aminoethyl)-5-chlorobenzoate

Once the chlorinated amino benzoic acid intermediate is obtained, esterification to the methyl ester is performed.

Direct Methylation of 2-Amino-3-chlorobenzoic Acid

A practical method involves:

- Dissolving 2-amino-3-chlorobenzoic acid in an organic solvent,

- Adding inorganic acid to protonate the amino group,

- Cooling the solution to 5-10 °C,

- Slowly adding a methylation reagent such as methyl iodide or dimethyl sulfate,

- Stirring at room temperature for 4-8 hours,

- Isolating the methyl ester by filtration and washing.

This esterification proceeds with high yield and purity, and the process is suitable for industrial scale due to its simplicity and safety profile.

Introduction of the 2-Aminoethyl Side Chain

The key functionalization to introduce the 2-aminoethyl substituent at the 3-position typically involves nucleophilic substitution or reductive amination strategies starting from the methyl 3-chloro-5-aminobenzoate or related intermediates.

While specific detailed procedures for this exact substitution on this compound are less commonly reported in open literature, general organic synthesis principles apply:

- Nucleophilic substitution: Reaction of methyl 3-chloro-5-aminobenzoate with ethylene diamine or protected aminoethyl reagents under controlled conditions to substitute the chlorine with the aminoethyl group.

- Reductive amination: Condensation of methyl 3-formyl-5-aminobenzoate with ethylenediamine followed by reduction.

These methods require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Analytical Characterization and Purity Assessment

The purity and identity of intermediates and final products are confirmed by:

- Liquid Chromatography (LC): Using reversed-phase C18 columns with methanol-water mobile phase (50:50), flow rate 1 mL/min, wavelength 265 nm.

- Melting Point Determination: To confirm compound identity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify structure.

- Mass Spectrometry (MS): To confirm molecular weight.

These analytical techniques ensure product purity above 99% and confirm the absence of significant impurities.

Summary Table of Preparation Methods

| Stage | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Nitration | m-Methylbenzoic acid | 65% HNO3, 0 to -20 °C, 1-2 h | 77-79 | 98.8 | Regioselective nitration |

| Reduction | 2-Nitro-3-methylbenzoic acid | Pd/C catalyst, ethanol, H2, 50-60 °C, 2 h | 98.5-98.6 | 99.1-99.2 | Converts nitro to amino group |

| Chlorination | 2-Amino-3-methylbenzoic acid | NCS, benzoyl peroxide, DMF/DMSO, 90-110 °C, 1-2 h | - | 99.0-99.5 | Radical chlorination at 5-position |

| Esterification | 2-Amino-3-chlorobenzoic acid | Methylation reagent, inorganic acid, 5-10 °C, RT | High | High | Methyl ester formation |

| Aminoethyl introduction | Methyl 3-chloro-5-aminobenzoate | Nucleophilic substitution or reductive amination | Variable | - | Requires further optimization |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminoethyl)-5-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 3-(2-aminoethyl)-5-chlorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminoethyl)-5-chlorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl side chain can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Key structural analogs include:

Key Differences :

- Substituent Position: The aminoethyl group in the target compound at C3 distinguishes it from analogs like methyl 2-amino-5-chlorobenzoate (C2-amino) and methyl 3-amino-5-chlorobenzoate (C3-amino without the ethyl chain). Positional isomerism significantly affects electronic properties and intermolecular interactions, such as hydrogen bonding .

Physicochemical Properties

- Solubility: The aminoethyl group in the target compound may improve water solubility compared to methyl 3-(bromomethyl)-5-chlorobenzoate, which is highly lipophilic (logP ≈ 4.3) .

- Thermal Stability: Crystalline analogs like methyl 2-amino-5-chlorobenzoate exhibit planar molecular structures stabilized by intramolecular N–H⋯O hydrogen bonds, a feature likely shared by the target compound .

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-(2-aminoethyl)-5-chlorobenzoate?

Answer:

The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Chlorination : Introduce the chloro group at the 5-position using reagents like N-chlorosuccinimide (NCS) under controlled conditions (e.g., DMF at 100°C) .

Aminoethyl Introduction : React the intermediate with 2-aminoethyl groups via nucleophilic substitution or reductive amination. For example, coupling with bromoethylamine in the presence of a base (e.g., DIPEA) .

Esterification : Use methanol and thionyl chloride (SOCl₂) to convert the carboxylic acid to the methyl ester .

Purification : Crystallization from methanol or ethyl acetate yields high-purity product. Continuous flow reactors can enhance scalability and yield .

Advanced: How can researchers address conflicting spectroscopic data during structural characterization?

Answer:

Contradictions in NMR or IR data often arise from impurities or solvent effects. To resolve discrepancies:

- Multi-Technique Validation : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, intramolecular hydrogen bonding (N–H···O) observed in IR (~3300 cm) should align with X-ray crystallography data showing planar molecular geometry .

- Crystallographic Analysis : Single-crystal X-ray diffraction confirms bond angles and intermolecular interactions (e.g., N–H···O hydrogen bonds stabilizing the structure) .

- Control Experiments : Re-synthesize the compound under anhydrous conditions to rule out hydrolysis of the ester group .

Basic: What are the key considerations for handling and storing this compound?

Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. The ester group is sensitive to moisture, so desiccants (e.g., silica gel) are recommended .

- Solubility : Prepare stock solutions in anhydrous DMSO or methanol (10 mM). Avoid aqueous buffers unless stabilized with co-solvents .

- Safety : Use nitrile gloves and fume hoods due to potential skin/eye irritation from the aminoethyl group .

Advanced: How does the 2-aminoethyl group influence reactivity in substitution reactions?

Answer:

The 2-aminoethyl (–CHCHNH) group:

- Electronic Effects : The lone pair on the nitrogen activates the benzene ring toward electrophilic substitution at the para position relative to the aminoethyl group.

- Steric Effects : The ethyl chain may hinder reactions at the ortho position.

- Derivatization : The primary amine can undergo acylation (e.g., with acetyl chloride) or form Schiff bases with aldehydes, enabling diverse functionalization .

Example : In peptide coupling, the amino group reacts with activated carboxylic acids (e.g., EDC/HOBt) to form amide bonds .

Basic: What analytical techniques are critical for confirming the compound’s structure?

Answer:

- NMR Spectroscopy : -NMR should show a singlet for the methyl ester (–COOCH) at ~3.8 ppm and a triplet for the aminoethyl (–CHNH) at ~2.7 ppm .

- X-Ray Diffraction : Resolves bond lengths (e.g., C–Cl: ~1.74 Å) and confirms the planar arrangement of the benzene ring .

- Mass Spectrometry : HRMS should match the molecular ion [M+H] at m/z 228.0594 (CHClNO) .

Advanced: What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS)?

Answer:

Regioselectivity is governed by directing groups:

- Chloro Group : A meta-director, it directs incoming electrophiles to the 3-position relative to itself.

- Aminoethyl Group : A strong para-director due to its electron-donating nature.

Optimization : - Use Lewis acids (e.g., FeCl) to enhance electrophile activation.

- Adjust reaction temperature: Lower temperatures favor kinetic control (meta products), while higher temperatures favor thermodynamic control (para products) .

Basic: What are common impurities formed during synthesis, and how are they mitigated?

Answer:

- By-Products :

- Mitigation :

Advanced: How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

Answer:

- Functional Group Modifications :

- Replace the chloro group with fluoro or nitro groups to study electronic effects on bioactivity.

- Modify the aminoethyl chain (e.g., cyclization to form pyrrolidine) to alter steric bulk .

- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) to correlate substituents with activity. Use SPR (surface plasmon resonance) to measure binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.